6-Amino-3-bromo-2-nitrobenzoic acid
Description
6-Amino-3-bromo-2-nitrobenzoic acid is a substituted benzoic acid derivative with a carboxylic acid group at position 1, amino (-NH₂) at position 6, bromo (-Br) at position 3, and nitro (-NO₂) at position 2.
Properties
Molecular Formula |
C7H5BrN2O4 |
|---|---|
Molecular Weight |
261.03 g/mol |
IUPAC Name |
6-amino-3-bromo-2-nitrobenzoic acid |
InChI |
InChI=1S/C7H5BrN2O4/c8-3-1-2-4(9)5(7(11)12)6(3)10(13)14/h1-2H,9H2,(H,11,12) |
InChI Key |
QWZJZZFOOREPGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)C(=O)O)[N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-bromo-2-nitrobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 3-bromoaniline to introduce the nitro group, followed by subsequent steps to introduce the amino group and carboxylic acid functionality. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for nitration, and reducing agents such as iron powder or tin chloride for the reduction of nitro groups to amino groups .
Industrial Production Methods
Industrial production of 6-Amino-3-bromo-2-nitrobenzoic acid may involve similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-bromo-2-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromo group can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like iron powder, tin chloride, or catalytic hydrogenation.
Substitution: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
6-Amino-3-bromo-2-nitrobenzoic acid is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-3-bromo-2-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. The bromo group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Substituent Positions and Electronic Effects
Key Observations :
- Acidity: The nitro group (-NO₂) at position 2 in the target compound is a strong EWG, increasing acidity compared to analogs lacking nitro (e.g., 2-amino-6-bromobenzoic acid) .
- Steric Effects: Bromo at position 3 (meta to -COOH) minimizes steric hindrance, unlike 3-amino-2-bromobenzoic acid, where bromo is ortho to -COOH .
- Reactivity : The nitro group enables reduction to amines, while bromo facilitates cross-coupling reactions (e.g., Suzuki), distinguishing it from chloro analogs .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
